4-Bromo-2,6-diethylaniline is an aromatic amine characterized by the presence of a bromine atom and two ethyl groups attached to the aniline structure. Its chemical formula is with a molecular weight of approximately 228.129 g/mol. This compound is notable for its unique structural features, which influence its chemical reactivity and biological activity. The compound's InChIKey is NGYMZFJVHHKJQR-UHFFFAOYSA-N, and it is registered under CAS number 2052-06-4 .
These reactions are influenced by the electron-donating properties of the ethyl groups, which enhance nucleophilicity at the nitrogen atom .
4-Bromo-2,6-diethylaniline exhibits significant biological activity, including:
The synthesis of 4-Bromo-2,6-diethylaniline can be achieved through several methods:
4-Bromo-2,6-diethylaniline finds applications in various fields:
Studies on 4-Bromo-2,6-diethylaniline have explored its interactions with various biological systems:
Several compounds share structural similarities with 4-Bromo-2,6-diethylaniline. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-N,N-diethylaniline | 2052-06-4 | Contains N,N-diethyl substitution; similar reactivity |
4-Bromo-2,6-dimethylaniline | 24596-19-8 | Dimethyl instead of diethyl groups; different sterics |
p-Ethyl-N,N-diethylaniline | 6788-56-7 | Lacks bromine; used in similar applications |
4-Chloro-N,N-diethylaniline | 5395-16-0 | Chlorine substitution; varies in reactivity |
The uniqueness of 4-Bromo-2,6-diethylaniline lies in its specific combination of bromine and diethyl groups on the aromatic ring. This configuration enhances its electrophilic properties while also influencing its biological activity compared to other similar compounds. The presence of bromine provides distinct reactivity patterns that are not observed in compounds lacking halogen substituents .
Irritant